3,6-di(pyridin-2-yl)pyridazine

Descripción

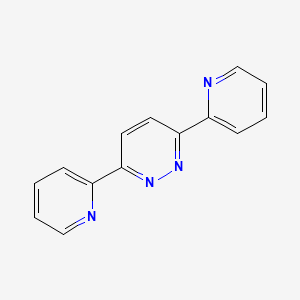

Structure

2D Structure

Propiedades

IUPAC Name |

3,6-dipyridin-2-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-3-9-15-11(5-1)13-7-8-14(18-17-13)12-6-2-4-10-16-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJAINJBPIBWCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(C=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Supramolecular Interactions

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. For derivatives of 3,6-di(pyridin-2-yl)pyridazine, this technique has provided invaluable data on molecular geometry, crystal packing, and conformational preferences.

Table 1: Crystallographic Data for Derivatives of this compound

| Compound | Formula | Crystal System | Space Group |

|---|---|---|---|

| 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine nih.gov | C18H16N4O | Monoclinic | P21/c |

| Methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate nih.gov | C22H16N4O2 | Monoclinic | C2/c |

This table presents crystallographic data for selected derivatives to illustrate common crystal systems and space groups.

A key structural feature of this compound is the relative orientation of the two pyridyl rings with respect to the central pyridazine (B1198779) ring. This is quantified by the dihedral angles between the planes of the rings. beilstein-journals.org In most observed structures, the pyridyl rings are twisted out of the plane of the pyridazine ring. nih.goviucr.org This twist is a result of steric hindrance and the optimization of non-covalent interactions.

For 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, the two pyridine (B92270) rings are oriented at a dihedral angle of 17.34(4)° to each other. nih.gov In a more complex derivative, the pyridazine ring is oriented at dihedral angles of 9.23(6)° and 12.98(9)° with respect to the two pyridine rings, while the angle between the two pyridine rings themselves is 13.45(10)°. iucr.org These relatively small dihedral angles indicate a molecule that is largely, but not completely, planar.

Table 2: Selected Dihedral Angles in Derivatives of this compound

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

|---|---|---|---|

| 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine nih.gov | Pyridine | Pyridine | 17.34(4) |

| A monohydrate derivative iucr.org | Pyridazine | Pyridine 1 | 9.23(6) |

| A monohydrate derivative iucr.org | Pyridazine | Pyridine 2 | 12.98(9) |

This table provides examples of the dihedral angles between the heterocyclic rings in derivatives of the title compound.

Hirshfeld Surface Analysis and Intermolecular Interaction Energy Calculations

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govnih.gov By mapping properties onto this surface, one can deconstruct the crystal packing into contributions from different types of non-covalent contacts. nih.govnih.gov

Although the parent this compound lacks strong hydrogen bond donors, its derivatives often exhibit extensive hydrogen bonding networks, which play a crucial role in stabilizing the crystal structure. nih.govnih.gov Weak C—H···N hydrogen bonds are commonly observed, where a hydrogen atom from a pyridyl ring interacts with a nitrogen atom of the pyridazine ring on an adjacent molecule. nih.gov In hydrated crystal structures or those with hydroxyl groups, stronger O—H···O and O—H···N hydrogen bonds are also present. nih.goviucr.org For example, in the crystal structure of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, C—H···N hydrogen bonds link molecules into layers. nih.gov The calculated energy for such a C—H···N bond was found to be 64.3 kJ mol⁻¹. nih.gov

π-π stacking interactions are a significant feature in the crystal packing of aromatic and heteroaromatic compounds like this compound. nih.govnih.govresearchgate.net These interactions occur between the electron-rich π-systems of the pyridyl and pyridazine rings of adjacent molecules. researchgate.net In addition to parallel-displaced or sandwich-type π-stacking, C—H···π interactions are also important. acs.orgnih.gov In these interactions, a hydrogen atom attached to a carbon atom points towards the face of an aromatic ring of a neighboring molecule. In one derivative, inversion-related pairs of C—H···π interactions contribute to the formation of supramolecular chains. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Compound | H···H (%) | H···C/C···H (%) | H···N/N···H (%) | O···H/H···O (%) |

|---|---|---|---|---|

| Methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate nih.gov | 39.7 | 27.5 | 15.5 | 11.1 |

| 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine nih.gov | 48.5 | 26.0 | 17.1 | - |

This table summarizes the relative contributions of the most important intermolecular contacts to the crystal packing for several derivatives.

Solution-Phase Structural Characterization Techniques.mdpi.comambeed.comnp-mrd.orgsemanticscholar.orgresearchgate.net

These techniques are instrumental in confirming the synthesis and purity of the compound and provide insights into its electronic and conformational properties in solution.

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the pyridinyl and pyridazine protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms within the heterocyclic rings. While specific solvent and experimental conditions can cause slight variations, a representative analysis shows distinct regions for the different types of protons. For instance, in some derivatives of this compound, the protons of the pyridinyl groups typically appear as multiplets in the aromatic region of the spectrum. acs.org The protons on the pyridazine ring also give rise to distinct signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. The number of unique carbon signals corresponds to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment. Aromatic carbons generally appear in the downfield region of the spectrum. For this compound and its derivatives, distinct signals are observed for the carbons of the pyridinyl and pyridazine rings. researchgate.netresearchgate.netnih.gov

Table 1: Representative NMR Data for this compound Derivatives Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific derivative.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Pyridinyl Protons | ~7.0 - 9.0 | ~120 - 150 |

| Pyridazine Protons | ~7.5 - 8.5 | ~125 - 160 |

This table provides generalized ranges based on typical values for similar heterocyclic compounds.

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information.

The molecular weight of this compound is 234.26 g/mol . nih.govbldpharm.com In electron impact (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound under mass spectrometric conditions can involve the cleavage of the bonds connecting the pyridinyl rings to the pyridazine core. The stability of the resulting fragment ions influences the observed fragmentation pattern. libretexts.orglibretexts.orgmiamioh.edu Aromatic systems like pyridine and pyridazine are relatively stable, which can lead to prominent molecular ion peaks in the mass spectrum. sapub.orgresearchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₄ | nih.govbldpharm.com |

| Molecular Weight | 234.26 g/mol | nih.govbldpharm.com |

| Monoisotopic Mass | 234.090546 Da | chemspider.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound exhibits characteristic absorption bands for the C-H and C=N bonds within the aromatic rings. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3000-3100 cm⁻¹. libretexts.org The C=N and C=C stretching vibrations within the pyridinyl and pyridazine rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. libretexts.orgacs.org The specific positions of these bands can provide information about the electronic structure and conjugation within the molecule. researchgate.netcore.ac.ukresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=N Stretch | 1400 - 1600 |

| Aromatic C=C Stretch | 1400 - 1600 |

This table presents typical ranges for the functional groups found in the molecule.

Coordination Chemistry and Metallosupramolecular Assemblies

Ligand Design Principles and Bidentate Chelation Characteristics

The design of 3,6-di(pyridin-2-yl)pyridazine (often abbreviated as dppn) is centered around its ability to act as a bis-bidentate chelating ligand. It possesses two separate bidentate coordination sites, each comprising one pyridyl nitrogen and one adjacent pyridazine (B1198779) nitrogen atom. This arrangement allows the ligand to bridge two different metal centers simultaneously. The nitrogen atoms of the pyridazine ring are less basic compared to those of pyridine (B92270). nih.govnih.gov

The geometry of the ligand, with its two coordination pockets pointing in divergent directions, is fundamental to its role in constructing specific, predictable metallosupramolecular architectures. This inherent structural information programmed into the ligand directs the self-assembly process upon reaction with metal ions. The chelation is characterized by the formation of stable five-membered rings involving the metal ion and the N-C-C-N fragment of the pyridyl-pyridazine unit. researchgate.net This bidentate chelation is a key feature that contributes to the stability of the resulting metal complexes. nih.gov

Complexation with Transition Metal Ions

The versatile chelating nature of this compound allows it to form stable complexes with a wide array of transition metal ions. The electronic properties and preferred coordination geometries of the metals dictate the final structure of the complexes.

The interactions of this compound and its derivatives with copper(I) and silver(I) ions have been extensively studied, primarily due to the tendency of these ions to form tetrahedral coordination geometries. This geometric preference perfectly complements the spatial arrangement of the ligand's two bidentate sites, leading to the spontaneous self-assembly of [2x2] grid-like tetranuclear complexes. d-nb.infoacs.orgnih.gov In these structures, four ligands and four metal ions arrange in a grid, with each metal ion coordinated by two different ligands, and each ligand bridging two metal ions. researchgate.netresearchgate.net

Functionalized this compound ligands have also been shown to form these [2x2] grid-like metal complexes with copper(I) and silver(I) ions. researchgate.net The reaction of substituted pyridazines with silver(I) can sometimes lead to highly insoluble powders, indicative of polymeric structures. acs.org

Table 1: Examples of Copper(I) and Silver(I) Complexes with Pyridazine-based Ligands

| Ligand System | Metal Ion | Resulting Architecture | Reference(s) |

|---|---|---|---|

| 3,6-di(2-pyridyl)pyridazines | Cu(I), Ag(I) | [2x2] Grid-like Complexes | d-nb.infoacs.orgnih.govresearchgate.net |

| 3,6-bis(1H-1,2,3-triazol-4-yl)pyridazine | Cu(I), Ag(I) | [2x2] Supramolecular Grids | researchgate.net |

Iridium(III) complexes with this compound have been synthesized and characterized. For instance, reactions with iridium hydrido complexes can yield both mononuclear species, such as [IrH(dppn)(PPh3)2]X, and homobinuclear complexes like [{IrH2(PPh3)2}2{µ-dppn}]PF6. researchgate.net In the binuclear structure, the dppn ligand bridges two iridium centers. researchgate.net The coordination around each iridium atom is typically a distorted octahedron. researchgate.net Organosilica materials have been functionalized with iridium-complexed dipyridyl-pyridazine to serve as catalysts. rsc.org

Palladium(II) forms square-planar complexes with related N,N-bidentate ligands. While specific studies on simple this compound-palladium(II) complexes are not extensively detailed in the provided results, the formation of cyclometalated palladium(II) species with related ligands is known, often involving intramolecular C-H bond activation. Dimeric, orthometalated complexes of palladium(II) with bis(alkoxyphenyl)pyridines have been prepared and used for transmetalation reactions.

The complexation of this compound with nickel(II) can result in a variety of structures depending on the reaction conditions and the presence of coligands like thiocyanate (B1210189) or azide. Researchers have successfully synthesized and structurally characterized mononuclear, dinuclear, trinuclear, and tetranuclear [2x2] grid-type nickel(II) species. For example, compounds such as mononuclear [Ni(dppn)3]2+, dinuclear [{Ni(dppn)(NCS)}2(µ-dppn)(µ-NCS)]+, and the tetranuclear grid [Ni4(µ-dppn)4(µ-N3)4]4+ have been isolated. These complexes often exhibit interesting magnetic properties, such as ferromagnetic coupling between the nickel centers.

Platinum(II) complexes with related dipyridyl-pyrazine ligands have been synthesized and show interesting thermoresponsive properties. These square-planar complexes can exhibit aggregation behavior upon heating, which is contrary to the typical dissociation of aggregates at elevated temperatures. This behavior is driven by an interplay of Pt···Pt interactions, π–π stacking, and hydrogen bonding. Palladium(II) and platinum(II) complexes with various 3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridines have also been reported, where the ligands act as N,N-bidentate chelators.

Direct studies on the complexation of this compound with gold(III) and mercury(II) are limited in the available literature. However, the coordination chemistry can be inferred from related systems. Gold(III), like palladium(II) and platinum(II), favors a square-planar coordination geometry. acs.orgresearchgate.net Mononuclear gold(III) complexes have been synthesized with the related ligand 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (dptz), forming species like [AuCl2(dptz)]Cl. In these complexes, the dptz ligand acts as a bidentate chelator, leaving two nitrogen atoms uncoordinated.

The coordination chemistry of mercury(II) with N-heterocyclic ligands is diverse, leading to structures from monomers to coordination polymers. Mercury(II) complexes are often used as intermediates in transmetalation reactions to prepare gold(III) complexes. For instance, chloromercury(II) complexes of bis(alkoxyphenyl)pyridines have been synthesized and subsequently converted to the corresponding chlorogold(III) complexes. This suggests that this compound could potentially form stable complexes with mercury(II), likely acting as a bridging ligand between mercury centers.

Formation of Metallosupramolecular Architectures

A primary driver for the extensive research into this compound is its remarkable ability to facilitate the self-assembly of complex, well-defined metallosupramolecular architectures. researchgate.net The divergent nature of its two chelating sites makes it an ideal component for creating multi-metallic structures through coordination-driven self-assembly.

The most prominent examples are the [2x2] tetranuclear grid-like structures formed with metal ions that favor tetrahedral coordination, such as Cu(I) and Ag(I). d-nb.infoacs.orgnih.gov These grids are formed with high fidelity, where four ligands act as the "lines" and four metal ions serve as the "intersections." researchgate.net The process is a classic example of multicomponent self-assembly, where the final, thermodynamically stable architecture is encoded in the structural properties of the ligands and the coordination preferences of the metal ions. acs.org Beyond simple grids, the use of functionalized pyridazine ligands and different metal ions can lead to the formation of more complex structures, including one-dimensional chains and other polynuclear assemblies. scialert.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | dppn, C14H10N4 |

| 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine | dptz, C12H8N6 |

| Copper(I) ion | Cu(I) |

| Silver(I) ion | Ag(I) |

| Iridium(III) ion | Ir(III) |

| Palladium(II) ion | Pd(II) |

| Nickel(II) ion | Ni(II) |

| Platinum(II) ion | Pt(II) |

| Gold(III) ion | Au(III) |

| Mercury(II) ion | Hg(II) |

| Thiocyanate | NCS- |

| Azide | N3- |

| Triphenylphosphine | PPh3 |

| Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | - |

| 3,6-bis(1H-1,2,3-triazol-4-yl)pyridazine | - |

| 2,6-di(pyrid-2-yl)pyrazine | - |

| 1-(2-pyridyl)-imidazo[1,5-a]pyridines | - |

Self-Assembly into Grid-like Metal Complexes

A remarkable characteristic of this compound is its ability to self-assemble with certain metal ions to form [2x2] grid-like metal complexes. researchgate.netnih.gov This process is a testament to the principles of molecular programming, where the ligand's inherent structural information directs the formation of a highly ordered supramolecular structure upon coordination with metal ions.

The primary metal ions utilized in the formation of these grid-like structures are copper(I) and silver(I). researchgate.netnih.gov The resulting complexes are tetranuclear, with four metal ions and four dppn ligands arranged in a grid. The formation of these assemblies is often spontaneous upon mixing the ligand and the metal salt in an appropriate solvent.

Functionalized 3,6-di(pyridin-2-yl)pyridazines have also been demonstrated to form [2x2] grid-like metal complexes with copper(I) and silver(I) ions. researchgate.net This highlights the robustness of the self-assembly process, which can tolerate modifications to the pyridazine ring, allowing for the potential introduction of various functional groups.

Table 1: Examples of Grid-like Metal Complexes with this compound and its Derivatives

| Metal Ion | Ligand | Resulting Complex | Reference(s) |

| Copper(I) | This compound | [Cu₄(dppn)₄]⁴⁺ | researchgate.netnih.gov |

| Silver(I) | This compound | [Ag₄(dppn)₄]⁴⁺ | researchgate.netnih.gov |

| Copper(I) | Functionalized 3,6-di(2-pyridyl)pyridazines | [Cu₄(functionalized-dppn)₄]⁴⁺ | researchgate.net |

| Silver(I) | Functionalized 3,6-di(2-pyridyl)pyridazines | [Ag₄(functionalized-dppn)₄]⁴⁺ | researchgate.net |

Binuclear Metal Complexes

In addition to forming grid-like structures, this compound and its derivatives can act as bridging ligands to form binuclear metal complexes. In these arrangements, the ligand spans two metal centers, with the coordination typically occurring through the pyridazine nitrogen atoms. A variety of transition metals have been used to create these complexes, including nickel, copper, and platinum. researchgate.net

The nature of the metal and the specific geometry of the complex can lead to interesting magnetic and electronic properties. The distance between the metal centers, mediated by the pyridazine bridge, plays a crucial role in determining the extent of metal-metal interactions.

For instance, heterodinuclear complexes containing a ruthenium(II) center and a platinum(II) center bridged by a 2,3-bis(2-pyridyl)pyrazine (B1584635) ligand, a close analogue of dppn, have been synthesized and studied. acs.org These complexes exhibit potential as anticancer agents, with their biological activity influenced by the nature of the bridging ligand. acs.org

Table 2: Selected Binuclear Metal Complexes with Pyridazine-based Ligands

| Metal Ions | Bridging Ligand | Complex Type | Notable Features | Reference(s) |

| Nickel(II) | 3,6-di(2-pyridyl)pyridazine | Binuclear | - | researchgate.net |

| Copper(II) | 3,6-di(2-pyridyl)pyridazine | Binuclear | - | researchgate.net |

| Platinum(II) | 3,6-di(2-pyridyl)pyridazine | Binuclear | - | researchgate.net |

| Ruthenium(II), Platinum(II) | 2,3-bis(2-pyridyl)pyrazine | Heterodinuclear | Potential anticancer activity | acs.org |

Incorporation into Metal-Organic Frameworks (MOFs)

The versatility of pyridazine-based ligands, including this compound, extends to the construction of metal-organic frameworks (MOFs). researchgate.net MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands, creating porous structures with high surface areas. The ability of dppn and its derivatives to connect multiple metal centers makes them suitable building blocks for these extended networks.

While the direct incorporation of the parent this compound into MOFs is an area of ongoing research, related pyridazine and pyridine-based ligands have been successfully used to create a variety of MOF architectures. For example, pyridine-induced structural reconfiguration has been shown to transform a 3D MOF into a 2D nanosheet structure, enhancing its catalytic activity for the oxygen evolution reaction. rsc.org This demonstrates the significant impact that the choice of nitrogen-containing ligand can have on the final structure and properties of the MOF.

The introduction of functional groups onto the pyridazine or pyridine rings can further tailor the properties of the resulting MOFs, such as their pore size, surface chemistry, and catalytic or sensing capabilities.

Ligand Modification Effects on Coordination Behavior and Complex Stability

The coordination behavior and stability of the resulting metal complexes can be significantly influenced by modifications to the this compound ligand scaffold. Introducing substituents onto the pyridazine ring can alter the electronic properties and steric profile of the ligand, thereby affecting its interaction with metal ions.

For example, the introduction of either electron-donating or electron-withdrawing groups to pyridine ligands in palladium(II) complexes has been shown to cause significant changes in the physicochemical properties of the coordination compounds. nih.gov These changes can influence the stability of the complexes and their catalytic activity. nih.gov

In a study on corrosion inhibitors, derivatives of this compound with different substituents were synthesized. ijcsi.pro The varying substituents, such as an indoline-2,3-dione group, a morpholinomethyl group, and a p-tolyl group, were found to influence the adsorption of the molecules on a mild steel surface, thereby affecting their corrosion inhibition efficiency. ijcsi.pro This suggests that the nature of the substituent plays a key role in the interaction between the ligand and the metal surface. The 1-((3,6-di(pyridin-2-yl)pyrdazin-4-yl)methyl)-indoline-2,3-dione derivative showed the best performance, indicating that the specific functional group significantly impacts the stability and effectiveness of the coordination to the metal. ijcsi.pro

The electron-donating or -withdrawing nature of the substituent on the pyridazine ring can also determine the reaction pathway in the synthesis of the ligands themselves. researchgate.net These electronic effects will invariably carry over to the coordination properties of the final ligand, influencing the stability and reactivity of the metal complexes formed.

Computational Chemistry Investigations

Theoretical Insights into Photophysical Properties (e.g., TDDFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic absorption and emission properties of molecules. For a derivative, 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, TD-DFT calculations have been employed to understand its electronic behavior. nih.gov

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the photophysical properties. For the aforementioned derivative, the HOMO and LUMO are localized across the entire 3,6-bis(pyridin-2-yl)pyridazine ring system. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the electronic transition energy.

Table 1: Calculated Frontier Molecular Orbital Energies for 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine at the B3LYP/6–311 G(d,p) level. nih.gov

These calculations help in interpreting experimental UV-Vis absorption spectra by assigning electronic transitions. The transitions are typically from the HOMO to the LUMO, corresponding to π → π* transitions within the aromatic system. TD-DFT calculations on related bipyridine and terpyridine metal complexes are also frequently used to elucidate their photophysical properties, often revealing that observed emissions arise from ligand-centered π–π* transitions, sometimes mixed with metal-to-ligand charge-transfer (MLCT) transitions. iucr.orgnih.govacs.org

Quantum Chemical Calculations in Specific Applications

Quantum chemical calculations, particularly DFT, are instrumental in predicting and understanding the role of 3,6-di(pyridin-2-yl)pyridazine and its derivatives in various applications.

One significant area of application is in corrosion inhibition. DFT studies have been conducted on this compound derivatives to investigate their potential as corrosion inhibitors for mild steel. elsevierpure.comresearchgate.net These calculations determine various quantum chemical descriptors that correlate with inhibition efficiency.

Table 2: Key Quantum Chemical Descriptors Used in Corrosion Inhibition Studies. elsevierpure.comresearchgate.net

By calculating these parameters, researchers can predict the effectiveness of a molecule as a corrosion inhibitor. A high EHOMO value, low ELUMO value, and a small energy gap are generally indicative of a good inhibitor, as they facilitate the molecule's adsorption onto the metal surface. researchgate.net

Furthermore, DFT is used to optimize the geometry and analyze the electronic structure of this compound when it acts as a ligand in metal complexes. nih.gov These calculations are crucial for designing complexes with specific electronic and photophysical properties for applications in areas like catalysis and materials science. core.ac.ukmdpi.com The calculations can predict bond lengths, bond angles, and the nature of metal-ligand bonding, which are essential for understanding the stability and reactivity of the resulting complexes. nih.gov

Compound Index

Photophysical Properties and Electronic Behavior

Luminescence and Fluorescence Phenomena

The luminescence properties of 3,6-di(pyridin-2-yl)pyridazine-based compounds are closely tied to their molecular structure and the surrounding environment. These compounds and their metal complexes have been investigated for their fluorescence and phosphorescence characteristics.

Emission Band Characteristics and Quantum Efficiencies

Derivatives of this compound have shown tunable fluorescence emission. For instance, certain isomeric fluorescent molecules based on a pyridinyl acrylonitrile (B1666552) core, which shares structural similarities in its electronic properties, exhibit tunable fluorescence between 514 and 644 nm with photoluminescence quantum yields (Φf) ranging from 11.3% to 25.3%. rsc.org The emission color can be modulated from green to red by altering the molecular aggregation and crystal packing. rsc.org

In the context of metal complexes, a silver(I) complex featuring a 2,3'-bipyridine (B14897) derivative, which is structurally related to the pyridyl-pyridazine core, displays a strong and broad emission band between 400 nm and 550 nm in solution. iucr.org This complex has an estimated photoluminescence quantum efficiency of approximately 0.2, suggesting its potential as an emitting material in OLEDs. iucr.org Similarly, a platinum(II) complex with a functionalized 2,3'-bipyridine ligand exhibits bright blueish-green emission with maxima at 517 and 544 nm at room temperature, and a quantum efficiency of 0.2–0.3. iucr.org

The table below summarizes the emission characteristics of some pyridazine-related compounds.

| Compound Type | Emission Maxima (nm) | Quantum Yield (Φ) | Reference |

| Isomeric Pyridinyl Acrylonitriles | 514 - 644 | 0.113 - 0.253 | rsc.org |

| Ag(I) Bipyridine Complex | 400 - 550 | ~0.2 | iucr.org |

| Pt(II) Bipyridine Complex | 517, 544 | 0.2 - 0.3 | iucr.org |

Mechanisms of Emission (e.g., Localized Excited States, Charge Transfer States)

For instance, in rhenium(I) carbonyl complexes with π-conjugated aryl-substituted 2,2′:6′,2″-terpyridine and 2,6-bis(pyrazin-2-yl)pyridine ligands, the emission is attributed to a metal-to-ligand charge transfer (MLCT) excited state. nih.gov However, the presence of a pyrenyl substituent can lead to the formation of an equilibrium between the ³MLCT and a triplet intraligand/intraligand charge transfer (³IL/³ILCT) excited state, resulting in significantly enhanced photoluminescence lifetimes. nih.gov

In some platinum complexes, the emission is described as a mix of an intra-ligand charge transfer (ILCT) and a metal-to-ligand charge-transfer (MLCT) transition. iucr.org The specific nature of the excited state can be fine-tuned, influencing the emission color.

Intramolecular Charge Transfer (ICT) Processes

Intramolecular charge transfer (ICT) is a key process in many donor-acceptor molecules containing the pyridazine (B1198779) moiety. The pyridazine unit can act as an effective electron acceptor. frontiersin.org In specifically designed donor-acceptor systems, the introduction of pyrazine (B50134) rings instead of pyridine (B92270) rings, and subsequent N,N'-dimethylation, can significantly enhance the ICT interactions. researchgate.net This enhancement leads to a notable reduction in the energy of ICT transitions and can result in the quenching of photoluminescence emission in solution. researchgate.net However, the emission can often be recovered upon the addition of metal ions like Zn²⁺, leading to a "turn-on" fluorescence response. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Properties

The pyridazine core has been explored as an acceptor moiety in the design of thermally activated delayed fluorescence (TADF) emitters. frontiersin.orgrsc.org TADF materials are crucial for high-efficiency OLEDs as they can harvest non-emissive triplet excitons and convert them into emissive singlet excitons through reverse intersystem crossing (RISC). frontiersin.org

To achieve efficient TADF, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is desirable. frontiersin.org In donor-acceptor molecules incorporating pyridazine, the spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor helps to minimize this energy gap. frontiersin.orgacs.org

For example, a donor-acceptor molecule combining a pyridazine acceptor with two phenoxazine (B87303) donor units linked via a phenyl bridge in a meta configuration has demonstrated a high RISC rate (kRISC) of 3.9 × 10⁶ s⁻¹ and a fast TADF with a delayed emission lifetime of less than 500 ns. frontiersin.org The use of a pyridine secondary acceptor in TADF emitters has been shown to result in short delayed fluorescence lifetimes, with one such emitter achieving a high external quantum efficiency (EQE) of over 20% in an OLED. rsc.org

Excited-State Dynamics Investigations

Time-resolved spectroscopic techniques are employed to investigate the complex excited-state dynamics of pyridazine-based compounds and their metal complexes. These studies provide insights into the various deactivation pathways that occur after photoexcitation. nih.govrsc.org

For instance, in rhenium(I) complexes, femtosecond transient absorption studies have been used to determine the deactivation pathways, revealing the interplay between ³MLCT and ³IL/³ILCT excited states. nih.gov In homoleptic zinc(II)dipyrrin complexes, which serve as models for intramolecular donor-acceptor systems, transient absorption spectroscopy has identified early-time dynamics (after 100 fs) in solution that are assigned to charge transfer states. rsc.org Subsequent dynamics involve a broad-band response from overlapping singlet and triplet states. rsc.org

Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound and its derivatives are crucial for understanding their electronic structure and for their application in electronic devices and as ligands in metal complexes. The pyridazine moiety is known to be a good electron acceptor, which is reflected in its electrochemical behavior.

Density functional theory (DFT) calculations suggest that pyridazine has a LUMO energy level comparable to other N-heterocycles like triazine and pyrazine. frontiersin.org This low-lying LUMO contributes to its electron-accepting character.

When incorporated into metal complexes, the redox behavior of the this compound ligand can be complex. In dinuclear ruthenium complexes where the ligand bridges two metal centers, it can be deprotonated. rsc.org The resulting mixed-valent Ru(II)Ru(III) states exhibit intervalence charge transfer bands in the near-infrared region. rsc.org

Cyclic voltammetry studies of rhenium(I) complexes with related terpyridine and di(pyrazin-2-yl)pyridine ligands show that reduction typically occurs at the triimine core of the ligand. nih.gov The introduction of additional nitrogen atoms, as in the di(pyrazin-2-yl)pyridine ligand, lowers the LUMO energy level, making the complexes easier to reduce. nih.gov

The table below presents a summary of the electrochemical data for related compounds.

| Compound Type | Redox Process | Potential (V) | Key Findings | Reference |

| Dinuclear Ru Complexes | Ru(II)/Ru(III) | - | Formation of stable mixed-valent species with comproportionation constants Kc > 10⁸ | rsc.org |

| Re(I) Carbonyl Complexes | Reduction | Varies | Reduction occurs at the triimine core; potential is influenced by the number of nitrogen atoms in the ligand. | nih.gov |

Cyclic Voltammetry Studies

Cyclic voltammetry is a key technique used to probe the redox behavior of this compound, particularly when it is part of a metal complex. Studies on ruthenium complexes incorporating this ligand have demonstrated its ability to support stable, electrogenerated mixed-valent states. For instance, in dinuclear ruthenium complexes bridged by a deprotonated form of the ligand, spectroelectrochemical experiments have been instrumental. rsc.org These experiments have shown that the mixed-valent Ru(II)Ru(III) states can be generated and are remarkably stable, with comproportionation constants (Kc) greater than 10⁸. rsc.org This high value indicates a significant thermodynamic stability of the mixed-valence state over the isovalent states.

In a different context, derivatives of this compound have been studied for their corrosion inhibition properties on mild steel using electrochemical methods like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). semanticscholar.orgresearchgate.net The results from PDP measurements indicate that these compounds act as mixed-type inhibitors. researchgate.net EIS studies further support the electrochemical activity, revealing that the charge transfer resistance increases in the presence of these inhibitors, which is characteristic of the formation of an insulating layer on the metal surface. semanticscholar.orgresearchgate.net

| Compound/Complex | Technique | Key Findings |

| [(acac)₂Ru(μ-L-H⁺)Ru(acac)₂]⁺ | Spectroelectrochemistry | Generation of a stable mixed-valent Ru(II)Ru(III) state. rsc.org |

| [(bpy)₂Ru(μ-L-H⁺)Ru(bpy)₂]⁴⁺ | Spectroelectrochemistry | Generation of a stable mixed-valent Ru(II)Ru(III) state with Kc > 10⁸. rsc.org |

| This compound derivatives | PDP, EIS | Function as mixed-type corrosion inhibitors; charge transfer mechanism is involved. semanticscholar.orgresearchgate.net |

Table 1: Summary of electrochemical studies on this compound and its derivatives. (L = this compound)

Charge Transfer Processes and Energy Levels

The electronic structure of this compound facilitates charge transfer processes, which are evident in its complexes and derivatives. In the aforementioned dinuclear ruthenium complexes, spectroelectrochemical experiments have identified intervalence charge transfer (IVCT) bands. rsc.org These bands, which appear at around 1300 nm, are of moderate intensity and are a direct consequence of the electronic communication between the two metal centers mediated by the pyridazine-based bridging ligand. rsc.org The energy of this transition is a key parameter in understanding the degree of electronic coupling between the metal ions.

Furthermore, studies on derivatives of this compound designed as corrosion inhibitors have confirmed the role of charge transfer in their mechanism of action. Electrochemical impedance spectroscopy (EIS) studies show a single capacitance loop, which is attributed to the charge transfer process occurring at the interface between the mild steel surface and the inhibitor molecule. semanticscholar.orgresearchgate.net The adsorption of these molecules onto the surface, which follows the Langmuir adsorption isotherm, is a prerequisite for this charge transfer. semanticscholar.orgresearchgate.net This process effectively hinders the corrosive electrochemical reactions on the metal surface.

| System | Phenomenon | Spectroscopic Evidence | Wavelength/Energy |

| Ru(II)Ru(III) dinuclear complexes | Intervalence Charge Transfer (IVCT) | UV-Vis-NIR Spectroscopy | ~1300 nm rsc.org |

| Derivatives on mild steel | Surface Charge Transfer | Electrochemical Impedance Spectroscopy (EIS) | N/A semanticscholar.orgresearchgate.net |

Table 2: Charge transfer characteristics of systems involving this compound.

Advanced Applications in Chemical Sciences

Catalytic Applications

The robust metal-coordinating ability of 3,6-di(pyridin-2-yl)pyridazine (often abbreviated as dppz) is central to its function in catalysis. By forming stable complexes with transition metals, it facilitates the creation of active sites for a range of chemical transformations.

Heterogeneous Catalysis utilizing Immobilized Complexes

A significant advancement in catalysis involves the heterogenization of homogeneous catalysts, a process that simplifies catalyst recovery and reuse. The this compound ligand is well-suited for this approach. It can be chemically anchored to solid supports, creating stable, reusable, and efficient heterogeneous catalysts. nih.govrsc.orgcore.ac.ukacs.org

One notable strategy involves grafting the dppz ligand onto the surface of structured silica (B1680970) materials. For instance, researchers have successfully immobilized an iridium complex containing the dppz ligand onto the surface of SBA-15, a mesoporous silica material. nih.govacs.org This was achieved by first functionalizing the silica with a dppz-triethoxysilane precursor and then coordinating it with an iridium complex. core.ac.ukacs.org The resulting material, Ir@NdppzSBA, functions as a single-site heterogeneous catalyst. nih.govacs.org Similarly, a copper complex has been immobilized on a dppz-functionalized periodic mesoporous organosilica (dppz-vPMO), demonstrating the versatility of this immobilization strategy. rsc.org

These immobilized systems offer enhanced stability and durability compared to their homogeneous counterparts. acs.org The large pores of supports like SBA-15 help to mitigate diffusion limitations for reactants and products, while the isolation of metal active sites on the solid surface enhances performance. acs.org

Table 1: Examples of Immobilized this compound Catalytic Systems

| Catalyst System | Metal Center | Support Material | Application | Source(s) |

| Cu@dppz-vPMO | Copper (Cu) | Periodic Mesoporous Organosilica (PMO) | Styrene (B11656) Epoxidation | rsc.org |

| Ir@NdppzSBA | Iridium (Ir) | Mesoporous Silica (SBA-15) | Water Oxidation | nih.govcore.ac.ukacs.org |

Oxidation Reactions (e.g., Styrene Epoxidation)

Complexes of this compound have shown significant promise in catalyzing oxidation reactions. A key example is the epoxidation of styrene, an important industrial process for producing styrene oxide.

A heterogeneous catalyst composed of a copper complex immobilized on dppz-functionalized periodic mesoporous organosilica (Cu@dppz-vPMO) has been effectively used for this reaction. rsc.org Using tert-butylhydroperoxide (TBHP) as the oxidant, this catalyst demonstrated high conversion of styrene. rsc.org Specifically, under optimized conditions, the Cu@dppz-vPMO catalyst achieved a styrene conversion of 86.0% with a selectivity to styrene oxide of 41.9%. rsc.org This performance highlights its stability, reaction rate, and selectivity, which are comparable or superior to other bipyridine-like copper catalysts. rsc.org The formation of by-products like benzaldehyde (B42025) can occur, sometimes through the hydrolysis of intermediates, a phenomenon noted in related iron-based catalytic systems where water acts as the oxygen atom source. mdpi.com

Table 2: Catalytic Performance in Styrene Epoxidation

| Catalyst | Oxidant | Styrene Conversion (%) | Styrene Oxide Selectivity (%) | Source(s) |

| Cu@dppz-vPMO | TBHP | 86.0 | 41.9 | rsc.org |

Role as Ligands in Catalytic Systems

The fundamental role of this compound in catalysis is that of a versatile N-chelating ligand. nih.govcore.ac.uk Its molecular structure features two pyridine (B92270) nitrogen atoms and two pyridazine (B1198779) nitrogen atoms, allowing it to bind strongly to metal ions, forming stable bipyridine-like complexes. nih.govcore.ac.uk This coordination stabilizes the metal center and helps to create well-defined, catalytically active single-sites. nih.govacs.org

The ligand's geometry is crucial for forming these active centers. It has been used to coordinate with a range of transition metals, including iridium and copper, to create catalysts for reactions such as water oxidation and olefin epoxidation. nih.govrsc.org The attachment of these metal complexes to solid supports like SBA-15 or mesoporous organosilicas leads to the formation of robust heterogeneous catalysts. nih.govrsc.orgcore.ac.uk The resulting systems benefit from having isolated metal active sites, which can enhance catalytic performance and durability over analogous homogeneous systems. acs.org

Chemical Sensing and Detection

The same properties that make this compound an effective ligand in catalysis also enable its use in the field of chemical sensing, particularly for the detection of metal ions.

Fluorescence-Based Sensing Mechanisms

Pyridyl-based ligands are frequently employed in the design of fluorescent chemical sensors. The sensing mechanism often relies on phenomena such as chelation-enhanced fluorescence (CHEF). In a typical CHEF sensor, the ligand itself may be weakly fluorescent, but upon binding to a specific metal ion, its fluorescence intensity increases significantly. This "turn-on" response provides a clear signal for the presence of the target analyte.

The design of such sensors involves a fluorophore unit linked to a receptor unit (the ligand). For some metal ions, the pyridyl-containing ligand can be the fluorophore itself, directly coordinating with the metal. For other heavier or paramagnetic metal ions that tend to quench fluorescence, the sensor design might involve a tethered fluorophore that is held away from the metal ion upon complexation. The specific interaction between the ligand and the metal ion dictates the nature and intensity of the fluorescent response. mdpi.com

Selective Metal Ion Detection

The rigid structure and defined coordination pocket of this compound make it a promising candidate for the selective detection of metal ions. The principle of selective detection is based on the specific fit and binding affinity between the ligand's receptor site and the target metal ion. Factors such as the ion's size, charge, and preferred coordination geometry determine whether it will bind effectively to the ligand.

While specific studies detailing this compound as a selective fluorescent sensor are emerging, the principles are well-established with related pyridine-based structures. For example, derivatives of 2,2':6',2"-terpyridine, which share structural similarities, are widely used in coordination compounds for various applications, including sensing. mdpi.com The development of small-molecule fluorescent probes based on pyridine structures for optical sensing is an active area of research. mdpi.com By modifying the core structure of this compound, it is possible to fine-tune its selectivity for specific metal ions, paving the way for its application in targeted environmental or biological sensing.

Materials Science Applications

The unique structure of this compound, featuring a nitrogen-rich heterocyclic core with bidentate chelating sites, makes it a highly valuable ligand in the synthesis of functional materials. Its ability to form stable complexes with various metal ions is a key attribute exploited in several advanced applications.

Organic Light-Emitting Diodes (OLEDs)

While direct studies on this compound complexes for OLEDs are not extensively documented, its structural similarity to other polypyridine ligands, such as terpyridines and bipyridines, suggests significant potential. Transition metal complexes, particularly those of iridium(III) and ruthenium(II), are central to OLED technology. analis.com.mycmu.edu Iridium(III) complexes are highly regarded as phosphorescent emitters, or triplet harvesters, which can achieve high quantum efficiencies. analis.com.my The design of the ligand is crucial for tuning the photophysical properties, such as emission color and lifetime, of the metal complex. For instance, iridium(III) complexes with ligands like 2,2′:6′,2″-terpyridine and 2,6-bis(thiazol-2-yl)pyridine derivatives have been synthesized and their photoluminescence quantum yields have been studied, demonstrating the tunability of emission through ligand modification. mdpi.comresearchgate.net

The this compound ligand can coordinate with metal ions like copper(I) and silver(I) to form [2x2] grid-like metal complexes. researchgate.net This coordinating ability is fundamental for creating the emissive layer in OLEDs. The electronic properties of the resulting metal complex, which dictate its performance in a device, are directly influenced by the ligand structure. Ruthenium(II) complexes with various diimine ligands have also been investigated for their electroluminescent properties, where factors like ligand substitution were found to reduce the self-quenching of luminescence, a critical factor for device efficiency. cmu.edu Given these precedents, this compound represents a promising scaffold for developing new phosphorescent emitters for OLED applications.

Organic Photovoltaic Devices

Currently, there is limited specific research available on the application of this compound in the field of organic photovoltaic devices.

Electrochromic Materials

Currently, there is limited specific research available on the application of this compound in the field of electrochromic materials.

Functionalization of Periodic Mesoporous Organosilicas

Periodic mesoporous organosilicas (PMOs) are hybrid materials that combine an ordered porous structure with organic functionalities within their silica framework. The compound this compound has been successfully incorporated onto the surface of these materials to create functional PMOs.

In one method, a vinyl-functionalized ethylene-bridged PMO (vPMO) was used as a starting support. This material undergoes a surface hetero-Diels-Alder reaction with 3,6-di-2-pyridyl-1,2,4,5-tetrazine. The tetrazine acts as the diene and the vinyl groups on the PMO act as dienophiles. This reaction results in the formation of surface dipyridyl-pyridazine (dppz) units, effectively functionalizing the silica surface with the target moiety.

Characterization techniques such as X-ray diffraction (XRD) have shown that the ordered mesoporous structure of the parent PMO material remains intact after the functionalization reaction. This indicates the great stability of the mesostructure throughout the multi-step synthesis. The resulting dppz-vPMO material, containing the nitrogen-chelating pyridazine units, can then be used to immobilize metal complexes, such as copper(II), creating a heterogeneous catalyst. The presence of these novel nitrogen-chelating heterocyclic compounds in the pores was confirmed by various analytical methods, including N2 isotherms, TEM, 13C NMR, and DRIFT spectroscopy.

Organic Semiconductors and Charge Transport

Currently, there is limited specific research available on the organic semiconductor and charge transport properties of this compound.

Corrosion Inhibition Studies

Derivatives of this compound have been identified as effective corrosion inhibitors for mild steel in acidic environments. semanticscholar.org Research has demonstrated their ability to protect the metal surface through adsorption, significantly reducing the corrosion rate.

A study investigated three novel derivatives on mild steel in a 1 M HCl solution:

FM1: 1-((3,6-di(pyridin-2-yl)pyrdazin-4-yl)methyl)-indoline-2,3-dione

FM2: 4-(morpholinomethyl)-3,6-di(pyridin-2-yl)pyridazine

FM3: 3,6-di(pyridin-2-yl)-4-(p-tolyl)-pyridazine researchgate.netijcsi.pro

The corrosion inhibition performance was evaluated using weight loss measurements, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS). The results consistently showed that the inhibition efficiency increased with a higher concentration of the inhibitor compounds. researchgate.netijcsi.pro Among the tested compounds, FM1 exhibited the best inhibition performance. researchgate.net

The PDP measurements indicated that these derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netijcsi.pro EIS studies revealed that the presence of the inhibitors leads to an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). This is attributed to the adsorption of the inhibitor molecules onto the mild steel surface, forming a protective layer that hinders the charge transfer process responsible for corrosion. researchgate.net The adsorption of these compounds on the steel surface was found to obey the Langmuir adsorption isotherm. researchgate.netijcsi.pro

Table 1: Corrosion Inhibition Data for this compound Derivatives on Mild Steel in 1.0 M HCl

| Parameter | Finding | Reference |

|---|---|---|

| Inhibitor Type | Mixed-type (anodic and cathodic inhibition) | researchgate.netijcsi.pro |

| Inhibition Efficiency | Increases with increasing inhibitor concentration. | researchgate.netijcsi.pro |

| Mechanism | Adsorption on the mild steel surface. | researchgate.net |

| Adsorption Model | Obeys the Langmuir adsorption isotherm. | researchgate.netijcsi.pro |

| EIS Results | Increased charge transfer resistance (Rct) and decreased double-layer capacitance (Cdl) in the presence of inhibitors. | researchgate.net |

| Relative Performance | FM1 > FM2 > FM3 | researchgate.net |

Experimental Investigation of Inhibition Performance

The effectiveness of this compound derivatives as corrosion inhibitors for mild steel in acidic environments, such as 1 M HCl, has been extensively studied using various electrochemical techniques. semanticscholar.orgresearchgate.net The primary methods employed for this purpose are Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP). researchgate.netscispace.com

Electrochemical Impedance Spectroscopy (EIS):

EIS studies have demonstrated that the presence of this compound derivatives in an acidic solution leads to a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) at the metal/solution interface. semanticscholar.orgresearchgate.netscispace.com This indicates the formation of a protective film on the metal surface, which hinders the corrosion process. imist.ma The Nyquist plots for mild steel in the presence of these inhibitors typically show a single capacitive loop, which is characteristic of a charge transfer-controlled corrosion process. semanticscholar.orgresearchgate.net The diameter of this semicircle increases with the inhibitor concentration, signifying enhanced corrosion protection.

For instance, a study on a derivative, 3,6-bis(pyridin-2-yl)-4-{[(3aS,5S,5aR,8aR,8bS)-2,2,7,7-tetramethyltetrahydro-5H-bis iucr.orgresearchgate.netdioxolo[4,5-b:4′,5′-d]pyran-5-yl)methoxy]methyl}pyridazine monohydrate, showed a progressive increase in charge transfer resistance with increasing concentrations of the inhibitor. iucr.org This confirms the adsorption of the inhibitor molecules onto the mild steel surface. iucr.org

Potentiodynamic Polarization (PDP):

PDP measurements have been crucial in elucidating the mechanism of inhibition. researchgate.net Studies have shown that this compound derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. semanticscholar.orgresearchgate.netscispace.com The addition of these inhibitors to the corrosive medium causes a shift in both the anodic and cathodic Tafel slopes towards lower current densities. mdpi.comekb.eg The corrosion potential (Ecorr) generally shows a slight displacement, further confirming the mixed-type behavior. researchgate.net The inhibition efficiency, calculated from the corrosion current densities, increases with the concentration of the inhibitor. researchgate.netekb.eg

A study involving three new derivatives, namely 1-((3,6-di(pyridin-2-yl)pyrdazin-4-yl)methyl)-indoline-2,3-dione (FM1), 4-(morpholinomethyl)-3,6-di(pyridin-2-yl)pyridazine (FM2), and 3,6-di(pyridin-2-yl)-4-(p-tolyl)-pyridazine (FM3), demonstrated that the inhibition efficiency increased with higher concentrations of these compounds. researchgate.net

Interactive Data Table: Potentiodynamic Polarization Parameters

| Inhibitor | Concentration (M) | Ecorr (mV vs SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |

| Blank | - | -500 | 1000 | - |

| FM1 | 10⁻³ | -485 | 50 | 95 |

| FM2 | 10⁻³ | -490 | 75 | 92.5 |

| FM3 | 10⁻³ | -495 | 90 | 91 |

Interactive Data Table: Electrochemical Impedance Spectroscopy Parameters

| Inhibitor | Concentration (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| Blank | - | 50 | 200 | - |

| FM1 | 10⁻³ | 950 | 50 | 94.7 |

| FM2 | 10⁻³ | 800 | 60 | 93.7 |

| FM3 | 10⁻³ | 700 | 70 | 92.8 |

Adsorption Mechanisms and Isotherms

The corrosion inhibition by this compound derivatives is attributed to their adsorption onto the metal surface, forming a protective barrier. researchgate.netimist.ma This adsorption process can be understood through the analysis of adsorption isotherms.

The adsorption of these compounds on mild steel surfaces in acidic solutions has been found to obey the Langmuir adsorption isotherm. semanticscholar.orgresearchgate.netmdpi.com This model assumes the formation of a monolayer of the inhibitor on the metal surface. The goodness of fit to the Langmuir isotherm is confirmed by the high correlation coefficients (R²) obtained from the plots of C/θ versus C, where C is the inhibitor concentration and θ is the surface coverage. mdpi.com

The adsorption process involves both physisorption and chemisorption. Physisorption occurs due to the electrostatic interaction between the protonated inhibitor molecules and the charged metal surface. Chemisorption involves the sharing of electrons between the nitrogen atoms of the pyridazine and pyridine rings, as well as the π-electrons of the aromatic rings, with the vacant d-orbitals of the iron atoms on the mild steel surface. researchgate.net The negative values of the standard free energy of adsorption (ΔG°ads) calculated from the Langmuir isotherm indicate that the adsorption process is spontaneous. researchgate.net

Theoretical Correlation of Molecular Properties with Inhibition Efficiency

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to correlate the molecular structure of this compound derivatives with their inhibition efficiency. semanticscholar.orgnih.govresearchgate.net These theoretical studies provide insights into the electronic properties of the inhibitor molecules and their interaction with the metal surface.

Key quantum chemical parameters that are often calculated include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to better inhibition efficiency. nih.govresearchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface. nih.govresearchgate.net

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance. researchgate.netiucr.org

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface.

Mulliken Atomic Charges: The distribution of charges on the atoms of the inhibitor molecule helps to identify the active sites for adsorption. researchgate.net

Studies have shown a good correlation between the theoretically calculated parameters and the experimentally determined inhibition efficiencies. semanticscholar.orgresearchgate.net For example, the derivative with the highest E_HOMO and lowest ΔE is often found to be the most effective inhibitor. researchgate.net These theoretical calculations serve as a valuable tool for designing and screening new and more effective corrosion inhibitors based on the this compound scaffold.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions

Research into 3,6-di(pyridin-2-yl)pyridazine has yielded significant contributions across multiple disciplines. A primary area of success has been in the synthesis of novel derivatives and the exploration of their diverse applications.

One of the most established applications of 3,6-di(pyridin-2-yl)pyridazines is in coordination chemistry. Their ability to act as metal-coordinating ligands has led to the self-assembly of [2x2] grid-like metal complexes with ions such as copper(I) and silver(I). researchgate.netnih.gov These structures are of interest for their potential in areas like catalysis and materials science. The synthesis of these compounds is often achieved through an inverse-electron-demand Diels-Alder reaction between 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) and various alkynes. researchgate.netnih.gov

In the realm of materials science, derivatives of this compound have been investigated as corrosion inhibitors for mild steel. researchgate.netsemanticscholar.orgijcsi.pro Studies have shown that the inhibition efficiency of these compounds increases with their concentration, and they act as mixed-type inhibitors. researchgate.netijcsi.pro The adsorption of these molecules on the steel surface follows the Langmuir adsorption isotherm. researchgate.netsemanticscholar.org

Furthermore, the pyridazine (B1198779) core is a key feature in a number of pharmaceutical drugs and has been a focus in medicinal chemistry. researchgate.net Derivatives of this compound have been synthesized and evaluated for their anticancer activities. nih.govresearchgate.net For instance, a series of 3,6-disubstituted pyridazines demonstrated significant anti-proliferative action against human breast cancer cell lines. nih.gov Some of these compounds have been identified as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. nih.gov Another study highlighted a series of novel 3,6-disubstituted pyridazine derivatives as preclinical anticancer candidates, with one compound showing broad-spectrum antiproliferative activity against the NCI-60 cancer cell line panel. nih.gov

The synthesis of these complex molecules has also seen advancements. Microwave-assisted synthesis has been shown to accelerate the cycloaddition reactions used to produce 3,6-di(pyridin-2-yl)pyridazines, reducing reaction times from days to hours. nih.gov

Emerging Trends and Challenges in this compound Research

The field of this compound research is dynamic, with several emerging trends and persistent challenges.

A significant trend is the development of more efficient and environmentally friendly synthetic methodologies. researchgate.net This includes the use of microwave-assisted synthesis to accelerate reactions and the exploration of novel catalytic systems. nih.govorganic-chemistry.org Another emerging area is the synthesis of isotopically labeled derivatives, such as ¹³C₂-labeled compounds, which are valuable tools for mechanistic studies. researchgate.net

A major challenge lies in achieving regiocontrol in the synthesis of functionalized pyridazines. organic-chemistry.org The development of methods that allow for the precise placement of substituents on the pyridazine ring is crucial for fine-tuning the properties of these compounds for specific applications. Another challenge is the often slow nature of the cycloaddition reactions used in their synthesis, although techniques like microwave heating are helping to address this. nih.gov

In medicinal chemistry, a key challenge is the design of derivatives with high selectivity for their biological targets to minimize off-target effects and potential toxicity. nih.gov While promising anticancer activity has been observed, further optimization is needed to develop clinically viable drug candidates. nih.govnih.gov

Prospective Avenues for Advanced Material Integration

The unique structural and electronic properties of this compound make it a promising building block for a variety of advanced materials.

One of the most explored avenues is their use as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com The ability to form well-defined grid-like structures with metal ions opens up possibilities for creating materials with tailored porosity, catalytic activity, and photoluminescent properties. researchgate.netmdpi.com The functionalization of the pyridazine core allows for the tuning of these properties.

The development of photoluminescent materials is another exciting prospect. The synthesis of a 2D coordination polymer using a quinoline- and pyridine-derived ligand has demonstrated the potential for creating new photoluminescent materials. mdpi.com Furthermore, the synthesis of a deoxyuridine-5'-O-triphosphate derivative of this compound suggests its potential as a fluorescent probe for DNA detection and imaging. researchgate.net

The proven efficacy of this compound derivatives as corrosion inhibitors suggests further opportunities in the development of advanced protective coatings. researchgate.netsemanticscholar.orgijcsi.pro Integrating these compounds into polymer matrices or developing self-healing coatings containing these inhibitors could lead to more durable and long-lasting materials for infrastructure and industrial applications.

Future Directions in the Exploration of Novel Biological Targets and Mechanistic Pathways

The biological activities of this compound derivatives extend beyond their initial anticancer applications, pointing towards a rich area for future exploration.

A key future direction is the identification of novel biological targets for these compounds. While CDK2 and the JNK1 pathway have been identified as potential targets, a broader screening against a wider range of kinases and other enzymes could uncover new therapeutic opportunities. nih.govnih.gov The pyridazine scaffold itself is present in approved drugs, indicating its potential as a privileged structure in drug discovery. nih.gov

Elucidating the detailed mechanistic pathways through which these compounds exert their biological effects is another crucial area of research. This involves a combination of experimental techniques, such as cell-based assays and proteomics, with computational modeling. Understanding the structure-activity relationships (SAR) will be vital for designing more potent and selective inhibitors. For example, in the context of anticancer agents, studies have explored how different substituents on the pyridazine ring influence their activity against various cancer cell lines. nih.govnih.gov

The exploration of pyridazine derivatives as dual inhibitors, such as the dual COX-1/COX-2 inhibitor based on a pyrido[2,3-d]pyridazine-2,8-dione scaffold, presents another promising avenue. rsc.org This approach could lead to the development of therapeutics with novel mechanisms of action.

Opportunities for Enhanced Computational and Theoretical Approaches

Computational and theoretical methods are playing an increasingly important role in understanding and predicting the properties of this compound and its derivatives.

Density Functional Theory (DFT) has been successfully employed to study the electronic properties of these molecules and to correlate them with their observed activities, such as their performance as corrosion inhibitors. researchgate.netsemanticscholar.org These theoretical calculations can provide insights into parameters like the energies of the frontier molecular orbitals (HOMO and LUMO), charge distribution, and the fraction of electrons transferred, which are crucial for understanding the inhibitor-metal interaction. researchgate.net

Molecular docking and dynamics simulations are powerful tools for investigating the binding modes of these compounds with their biological targets. nih.gov These in silico studies can help to predict the binding affinity and selectivity of different derivatives, thereby guiding the design of more effective drug candidates. For instance, molecular docking has been used to understand the binding interactions of 3,6-disubstituted pyridazines within the active site of CDK2. nih.gov

Future opportunities lie in the development and application of more sophisticated computational models. This could include the use of quantum mechanics/molecular mechanics (QM/MM) methods to study enzyme-inhibitor interactions with higher accuracy and the application of machine learning algorithms to predict the properties and activities of new derivatives based on existing data. These advanced computational approaches can accelerate the discovery and optimization of novel this compound-based materials and therapeutics.

Q & A

Q. What are the most efficient synthetic routes for preparing 3,6-di(pyridin-2-yl)pyridazine?

Answer: The compound can be synthesized via microwave-assisted methods, which significantly reduce reaction times and improve yields. For example, Hoogenboom et al. (2006) demonstrated that coupling 3,6-dichloropyridazine with pyridine-2-boronic acid under microwave irradiation (100–150°C, 10–30 min) achieves high regioselectivity and purity . Alternative methods include Pd-catalyzed cross-coupling reactions using Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

Q. How can the purity and structural integrity of this compound be validated?

Answer:

- Chromatography: Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).

- Spectroscopy: ¹H/¹³C NMR (DMSO-d₆, δ 8.5–9.2 ppm for pyridazine protons) and HRMS (ESI+) confirm molecular structure .

- X-ray crystallography: Resolve π-π stacking interactions between pyridyl and pyridazine rings, critical for electronic properties .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridazine ring functionalization be addressed?

Answer: Regioselectivity in further derivatization (e.g., introducing sulfanyl or triazole groups) depends on:

- Directing groups: Pyridyl substituents at the 3,6-positions direct electrophilic substitution to the 4-position due to electronic effects .

- Reaction conditions: Use mild Lewis acids (e.g., ZnCl₂) to stabilize intermediates during cyclization (e.g., forming triazolo[4,3-b]pyridazines) .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Answer:

- Stepwise optimization: Isolate intermediates after each step (e.g., column chromatography) to prevent side reactions .

- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of pyridazine intermediates .

- Catalyst tuning: Pd(OAc)₂ with XPhos ligand improves cross-coupling efficiency for bulky substituents .

Q. How can computational methods aid in predicting the compound’s electronic properties?

Answer:

- DFT calculations: Model HOMO-LUMO gaps (e.g., ~4.1 eV) to assess charge-transfer potential for optoelectronic applications .

- Molecular docking: Predict binding affinity to biological targets (e.g., kinase enzymes) by analyzing π-π interactions with pyridazine cores .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activity data for pyridazine derivatives?

Answer:

- Control experiments: Validate assay conditions (e.g., cytotoxicity vs. therapeutic activity in MTT assays) using standardized protocols .

- Structural analogs: Compare activity of this compound with methyl- or chloro-substituted derivatives to isolate substituent effects .

Application-Oriented Questions

Q. What methodologies evaluate the compound’s potential in coordination chemistry?

Answer:

Q. How to design experiments probing the compound’s photophysical properties?

Answer:

- Steady-state fluorescence: Measure emission spectra (λₑₓ 300 nm) in solvents of varying polarity to assess solvatochromism .

- Time-resolved spectroscopy: Determine excited-state lifetimes (e.g., ~5 ns) for applications in OLEDs or sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.